2,3-Dibromo-2,3-dimetilbutano

Descripción general

Descripción

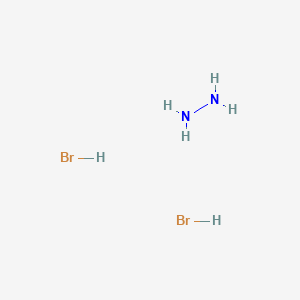

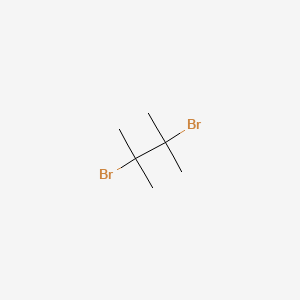

2,3-Dibromo-2,3-dimethylbutane is a chemical compound with the formula C6H12Br2 . It is also known as Butane, 2,3-dibromo-2,3-dimethyl- .

Synthesis Analysis

The synthesis of 2,3-Dibromo-2,3-dimethylbutane has been described in literature. In most cases, the radicals were prepared by the reaction of the corresponding anion with 2,3-dibromo-2,3-dimethylbutane .Molecular Structure Analysis

The molecular structure of 2,3-Dibromo-2,3-dimethylbutane can be represented as a 2D Mol file . The molecular weight of the compound is 243.967 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dibromo-2,3-dimethylbutane include a molecular weight of 243.967 . More detailed properties such as boiling point, density, etc., were not found in the search results.Aplicaciones Científicas De Investigación

Química de Radiación

2,3-Dibromo-2,3-dimetilbutano se utiliza en estudios de química de radiación para comprender los efectos de la radiación gamma en compuestos orgánicos. Sirve como un compuesto modelo para estudiar reacciones de bromación inducida por radiación . Esta investigación es crucial para el desarrollo de materiales resistentes a la radiación y la comprensión de la degradación de sustancias en ambientes radiactivos.

Cristalografía

La estructura cristalina única del compuesto a temperatura ambiente lo convierte en un tema interesante para la investigación en cristalografía. Presenta una naturaleza desordenada en su forma cristalina, con moléculas en forma trans que tienen múltiples orientaciones. Esto ayuda en el estudio del comportamiento molecular en sólidos y contribuye al desarrollo de nuevos materiales cristalinos .

Propiedades Termofísicas

Se analizan las propiedades termofísicas del this compound, las cuales son esenciales para el diseño de procesos y la seguridad en la ingeniería química. Los datos sobre su comportamiento bajo diversas temperaturas y presiones pueden ayudar en el diseño de equipos y procesos que utilizan este compuesto o sustancias similares .

Espectroscopia

El compuesto también se utiliza en estudios espectroscópicos, particularmente espectroscopia Raman e infrarroja, para comprender las vibraciones y enlaces moleculares. Estos estudios son fundamentales para identificar y caracterizar compuestos químicos .

Safety and Hazards

Propiedades

IUPAC Name |

2,3-dibromo-2,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFWZEFFWWOMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334770 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

594-81-0 | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-2,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of 2,3-dibromo-2,3-dimethylbutane and how does this influence its physical state at room temperature?

A1: 2,3-Dibromo-2,3-dimethylbutane is an example of a substituted ethane with bromine atoms and methyl groups attached to the central carbon-carbon bond. The molecule exists in different rotational isomeric forms, primarily gauche and trans. At room temperature, the crystal structure of 2,3-dibromo-2,3-dimethylbutane exhibits disorder due to the trans-form molecules having multiple orientations around specific axes. [] This disordered nature is likely why the compound exists as a solid at room temperature.

Q2: What spectroscopic techniques are helpful in studying the structure and behavior of 2,3-dibromo-2,3-dimethylbutane?

A2: Several spectroscopic methods have provided valuable insights into this molecule:

- Vibrational Spectroscopy: Both Raman and infrared spectroscopy have been employed to study 2,3-dibromo-2,3-dimethylbutane. These techniques provide information about the vibrational modes of the molecule, which can be used to identify functional groups and determine molecular symmetry. Researchers have used these methods to confirm the presence of both gauche and trans isomers in the liquid phase. [, ]

- Nuclear Magnetic Resonance (NMR): NMR studies have proven helpful in understanding the molecular motion within the solid phase of 2,3-dibromo-2,3-dimethylbutane, particularly at high temperatures where it exhibits characteristics of a rotator phase. []

Q3: How does the energy barrier between the gauche and trans isomers of 2,3-dibromo-2,3-dimethylbutane compare to other similar molecules?

A3: Acoustic measurements have allowed scientists to estimate the energy barrier for the gauche-to-trans isomerization of 2,3-dibromo-2,3-dimethylbutane to be around 6–7.5 kcal/mol. [] This energy barrier provides insights into the relative stability of each isomer and its prevalence at different temperatures. Further comparisons with similar molecules could elucidate how substituents influence rotational barriers and conformational preferences.

Q4: Has 2,3-dibromo-2,3-dimethylbutane been observed as a product in any chemical reactions?

A4: Yes, 2,3-dibromo-2,3-dimethylbutane has been identified as a product in specific reactions:

- Reaction of Hydrogen Bromide with Alkynes: This molecule has been obtained as a product in the reaction of anhydrous hydrogen bromide with 3,3-dimethyl-1-butyne under specific conditions. []

- Reaction of Nitrodibromoacetonitrile with Alkenes: Another synthetic route involves the reaction of nitrodibromoacetonitrile (NDBA) with 2,3-dimethylbut-2-ene. [] This reaction is particularly interesting because it can lead to different products depending on the reaction conditions, highlighting the reactivity of the starting materials and the potential for diverse applications.

Q5: What is the significance of studying the translational molecular motion in 2,3-dibromo-2,3-dimethylbutane?

A5: 2,3-Dibromo-2,3-dimethylbutane belongs to a class of organic solids that exhibit a rotator phase and have an intermediate entropy of fusion. Research on its translational molecular motion, particularly in the context of lattice defects, helps scientists understand the relationship between molecular structure, entropy of fusion, and the unique properties of plastic organic solids. [] This information is valuable for various applications, including material science and drug design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.